molecular formula C19H19N3O2S B2778857 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide CAS No. 1170164-02-9

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2778857
CAS No.: 1170164-02-9
M. Wt: 353.44
InChI Key: ZSSBWCBIZKGPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound is part of a class of chemicals that have demonstrated significant potential in medicinal chemistry research, particularly in the field of neuroscience . Benzothiazole scaffolds are frequently investigated for their ability to interact with key neurological targets. For instance, related compounds have been identified as potent inhibitors of the c-Jun NH2-terminal kinase (JNK) pathway, which plays a critical role in stress-induced apoptosis, suggesting potential applications in research models of neurodegenerative conditions and cerebral ischemia . Other structurally similar benzothiazole-cyclobutylcarboxamide derivatives are actively explored in pharmaceutical research, highlighting the ongoing interest in this chemical space . The molecular structure of this compound incorporates a 6-methoxy-benzothiazole moiety linked to a cyclobutanecarboxamide group, with an additional pyridinylmethyl chain, which may influence its physicochemical properties and binding affinity. Researchers can utilize this compound as a valuable reference standard or as a building block in the synthesis of novel molecules for biochemical screening. It is strictly for non-human research applications. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-8-9-16-17(11-15)25-19(21-16)22(18(23)13-5-4-6-13)12-14-7-2-3-10-20-14/h2-3,7-11,13H,4-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBWCBIZKGPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a methoxy-substituted benzaldehyde under acidic conditions.

    Attachment of the pyridin-2-ylmethyl group: This step may involve a nucleophilic substitution reaction where the benzo[d]thiazole intermediate reacts with a pyridin-2-ylmethyl halide.

    Formation of the cyclobutanecarboxamide: The final step could involve the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) could reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), and strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that derivatives of benzothiazole can effectively target various cancer types, including lung and ovarian cancers, by interfering with DNA replication and repair mechanisms .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, making it a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Research in neuropharmacology indicates that benzothiazole derivatives can modulate neurotransmitter systems and exhibit antioxidant effects, which are crucial in protecting neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against non-small-cell lung carcinoma (NSCLC). The study found that certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced potency against NSCLC cells .

Case Study 2: Antimicrobial Activity

A comparative study conducted in 2024 assessed the antimicrobial activity of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s heterocyclic structure could enable it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Core Structural Variations

  • Cyclobutane vs. Adamantane (): The adamantane analog’s bulky, lipophilic structure enhances membrane permeability but may reduce solubility.
  • Cyclobutane vs. Piperidine () :
    The piperidine derivative’s flexible six-membered ring allows greater conformational freedom, which may enhance entropy-driven binding. However, the cyclobutane’s strain and fixed geometry could provide higher selectivity for specific receptors.

  • Dual Benzothiazole System () :
    Replacing the cyclobutane with a second benzothiazole increases aromatic surface area, favoring π-π stacking interactions. This modification may enhance affinity for targets like DNA topoisomerases but could reduce metabolic stability due to increased hydrophobicity.

Substituent Effects

  • Pyridinylmethyl Position (2-yl vs. The pyridin-3-ylmethyl analog () may exhibit altered hydrogen-bonding patterns due to nitrogen repositioning.
  • Methoxy Group :
    All analogs retain the 6-methoxybenzothiazole moiety, which contributes to electron-donating effects and metabolic stability by blocking oxidative degradation at the 6-position.

Hydrogen Bonding and Crystal Packing

  • The adamantane derivative forms N–H···N hydrogen-bonded dimers and C–H···O interactions, stabilizing its crystalline lattice .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a benzothiazole moiety known for its diverse biological properties with a pyridine group, enhancing its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₂S
Molecular Weight 299.36 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to the benzothiazole and pyridine components. Benzothiazole derivatives have been extensively studied for their antibacterial, antifungal, and anticancer properties. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have been reported to activate procaspase-3, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : The benzothiazole moiety is linked to various antimicrobial effects.

Anticancer Activity

Recent studies indicate that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines such as U937 and MCF-7 by activating procaspase pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.5Positive control for caspase activation

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The presence of the methoxy group in this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal actions. Research indicates that similar compounds have shown promising results against various pathogens.

Case Studies

  • Study on Apoptosis Induction :
    A series of benzothiazole derivatives were evaluated for their ability to induce apoptosis in cancer cells. Compounds with structural similarities to this compound showed significant activation of caspase pathways, indicating a strong potential for anticancer therapies .
  • Enzyme Inhibition Studies :
    Inhibitory assays against specific enzymes such as firefly luciferase demonstrated that certain benzothiazole derivatives could effectively reduce enzyme activity, suggesting a mechanism by which these compounds could exert therapeutic effects .

Q & A

Q. What are the key synthetic pathways for N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole and pyridine moieties. For example, coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for amide bond formation between cyclobutanecarboxylic acid derivatives and the benzothiazole-pyridine hybrid . Reaction optimization requires precise control of temperature (e.g., reflux in anhydrous solvents) and stoichiometric ratios to minimize side products. Purity is enhanced via recrystallization or chromatography (e.g., HPLC with C18 columns) .

Q. How is the structural integrity of the compound validated during synthesis?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy : To confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₂₁H₂₀N₄O₂S).
  • X-ray crystallography : For resolving cyclobutane ring conformation and intermolecular interactions .

Q. What preliminary biological assays are suitable for screening its activity?

Methodological Answer: Initial screens include:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Binding affinity measurements : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like PD-L1 or COX-2, focusing on the benzothiazole’s electron-rich sulfur and pyridine’s nitrogen .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with IC₅₀ values to prioritize synthetic targets .
  • DFT calculations : Optimize cyclobutane ring strain and electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular efficacy studies?

Methodological Answer: Contradictions may arise from off-target effects or poor membrane permeability. Solutions include:

  • Proteome-wide profiling : Use kinome-wide inhibitor screens (e.g., KINOMEscan) to identify off-target interactions .
  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
  • Metabolite identification : LC-MS/MS to detect intracellular degradation products .

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use strong bases (e.g., LDA) with directing groups (e.g., methoxy) to control substitution sites.
  • Cross-coupling reactions : Suzuki-Miyaura for introducing aryl/heteroaryl groups at the 6-position of benzothiazole .
  • Protecting group strategies : Temporarily block reactive sites (e.g., pyridine N-oxide formation) during synthesis .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating its pharmacokinetic profile?

Methodological Answer:

  • Rodent models : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Tissue distribution : Radiolabel the compound with ¹⁴C and quantify via scintillation counting.
  • Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation pathways .

Q. How to analyze synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) : Calculate using the Chou-Talalay method in cell viability assays.
  • Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .

Structural & Mechanistic Studies

Q. What techniques elucidate the role of the cyclobutane ring in bioactivity?

Methodological Answer:

  • Conformational analysis : Compare NMR-derived coupling constants (e.g., J values for cyclobutane protons) with bioactive analogs.
  • X-ray crystallography : Resolve ligand-protein complexes to visualize ring interactions (e.g., hydrophobic pockets) .

Q. How does the methoxy group influence electronic properties and target binding?

Methodological Answer:

  • Electron density mapping : Use electrostatic potential surfaces (EPS) from DFT to assess methoxy’s electron-donating effects.
  • SAR studies : Synthesize analogs with halogens (e.g., Cl, Br) or methyl groups to compare binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.